(4-Aminophenyl)(3-chlorophenyl)methanone
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Overview
Description
(4-Aminophenyl)(3-chlorophenyl)methanone is an organic compound that belongs to the class of benzophenones It is characterized by the presence of an amino group on the 4-position of one phenyl ring and a chlorine atom on the 3-position of the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenyl)(3-chlorophenyl)methanone typically involves the reaction of 4-aminobenzophenone with 3-chlorobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the desired product by neutralizing the hydrochloric acid generated during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(4-Aminophenyl)(3-chlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzophenones.
Scientific Research Applications
(4-Aminophenyl)(3-chlorophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Aminophenyl)(3-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(4-Aminophenyl)(4-chlorophenyl)methanone: Similar structure but with the chlorine atom on the 4-position of the phenyl ring.
(3-Aminophenyl)(3-chlorophenyl)methanone: Similar structure but with the amino group on the 3-position of the phenyl ring.
Uniqueness
(4-Aminophenyl)(3-chlorophenyl)methanone is unique due to the specific positioning of the amino and chlorine groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
62261-42-1 |
---|---|
Molecular Formula |
C13H10ClNO |
Molecular Weight |
231.68 g/mol |
IUPAC Name |
(4-aminophenyl)-(3-chlorophenyl)methanone |
InChI |
InChI=1S/C13H10ClNO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H,15H2 |
InChI Key |
WMBDFHTYJOXOOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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